3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting with the preparation of the indole and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates to form the triazole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and the development of continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-4H-1,2,4-triazole: Shares the triazole and methoxyphenyl groups but lacks the indole ring.
3-(4-methoxyphenyl)-1H-indole: Contains the indole and methoxyphenyl groups but lacks the triazole ring.
5-(isopropylthio)-4H-1,2,4-triazole: Features the triazole and isopropylthio groups but lacks the indole and methoxyphenyl groups.
Uniqueness
The uniqueness of 3-(5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the indole and triazole rings, along with the methoxyphenyl and isopropylthio groups, makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-13(2)26-20-23-22-19(17-12-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-3)11-9-14/h4-13,21H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDDFKXGOGOCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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